molecular formula C21H25NO5 B12106551 Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B12106551
M. Wt: 371.4 g/mol
InChI Key: HZDNRJRGRZEVCM-UHFFFAOYSA-N
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Description

Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Free amino derivatives

Scientific Research Applications

Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The hydroxyphenyl group can undergo oxidation-reduction reactions, contributing to the compound’s reactivity and versatility in synthetic applications .

Comparison with Similar Compounds

Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate can be compared to other similar compounds, such as:

    Phenylmethyl (2r)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the Boc protecting group, making it more reactive.

    Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and solubility.

The unique combination of the Boc protecting group and the hydroxyphenyl group in Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNRJRGRZEVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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